molecular formula C22H20FNO3S2 B2632938 (5-fluorobenzo[b]thiophen-2-yl)((1R,5S)-3-(phenylsulfonyl)-8-azabicyclo[3.2.1]octan-8-yl)methanone CAS No. 1448030-53-2

(5-fluorobenzo[b]thiophen-2-yl)((1R,5S)-3-(phenylsulfonyl)-8-azabicyclo[3.2.1]octan-8-yl)methanone

Cat. No.: B2632938
CAS No.: 1448030-53-2
M. Wt: 429.52
InChI Key: YHPZZICBCMFQHY-UHFFFAOYSA-N
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Description

(5-fluorobenzo[b]thiophen-2-yl)((1R,5S)-3-(phenylsulfonyl)-8-azabicyclo[3.2.1]octan-8-yl)methanone is an intriguing compound with a complex structure that is noteworthy for its applications in various fields such as chemistry, biology, medicine, and industry. This compound features both aromatic and bicyclic frameworks, which contribute to its unique properties and diverse reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-fluorobenzo[b]thiophen-2-yl)((1R,5S)-3-(phenylsulfonyl)-8-azabicyclo[3.2.1]octan-8-yl)methanone typically involves multi-step synthetic routes. It begins with the preparation of intermediates such as 5-fluorobenzo[b]thiophene and (1R,5S)-3-(phenylsulfonyl)-8-azabicyclo[3.2.1]octane. The final step usually includes a condensation reaction under controlled conditions to form the methanone linkage. Reaction conditions often involve the use of organic solvents like dichloromethane and catalytic agents to enhance yield and purity.

Industrial Production Methods

Industrial production of this compound scales up from laboratory synthesis methods, with optimizations for higher efficiency and safety. This may involve continuous flow reactors, high-pressure hydrogenation techniques, and automated chromatography systems to ensure a consistent and high-quality product.

Chemical Reactions Analysis

Types of Reactions it Undergoes

  • Oxidation: : Can be oxidized at the sulfur atom to form sulfoxides or sulfones.

  • Reduction: : Reduction of the carbonyl group can lead to the corresponding alcohol.

  • Substitution: : The fluorine atom on the benzothiophene ring can be a site for nucleophilic substitution.

Common Reagents and Conditions

  • Oxidizing Agents: : Hydrogen peroxide (H2O2), m-chloroperoxybenzoic acid (m-CPBA).

  • Reducing Agents: : Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

  • Nucleophiles: : Sodium methoxide (NaOCH3), potassium carbonate (K2CO3).

Major Products Formed

  • Oxidation Products: : Sulfoxides and sulfones.

  • Reduction Products: : Alcohols.

  • Substitution Products: : Various substituted benzothiophenes.

Scientific Research Applications

Chemistry

This compound is used as a building block for synthesizing more complex molecules. Its unique structure makes it valuable in the study of reaction mechanisms and the development of new synthetic methodologies.

Biology and Medicine

In medicinal chemistry, it serves as a lead compound in drug discovery, particularly in designing molecules that interact with specific biological targets such as enzymes and receptors. Its structure-activity relationship is extensively studied to develop new therapeutic agents.

Industry

Its stability and reactivity profile make it suitable for industrial applications, including the development of advanced materials and catalysts. The compound's functionality can be fine-tuned to cater to specific industrial needs.

Mechanism of Action

The biological activity of (5-fluorobenzo[b]thiophen-2-yl)((1R,5S)-3-(phenylsulfonyl)-8-azabicyclo[3.2.1]octan-8-yl)methanone is mediated through its interaction with molecular targets such as enzymes, receptors, or ion channels. It may inhibit or activate these targets, leading to downstream effects on cellular pathways. The sulfonyl and azabicyclic motifs are particularly important for binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • Benzo[b]thiophene derivatives

  • Azabicyclo compounds

  • Sulfonyl-containing methanones

Uniqueness

The presence of a fluorine atom in the benzothiophene ring and the combination of the azabicyclo and sulfonyl motifs distinguishes this compound from similar structures. These features impart unique physical, chemical, and biological properties that are not observed in closely related analogs. The specificity in its reactivity and binding affinities sets it apart as a valuable compound in scientific research and industrial applications.

So there you have it—a comprehensive dive into (5-fluorobenzo[b]thiophen-2-yl)((1R,5S)-3-(phenylsulfonyl)-8-azabicyclo[3.2.1]octan-8-yl)methanone! What piqued your interest about this compound?

Properties

IUPAC Name

[3-(benzenesulfonyl)-8-azabicyclo[3.2.1]octan-8-yl]-(5-fluoro-1-benzothiophen-2-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20FNO3S2/c23-15-6-9-20-14(10-15)11-21(28-20)22(25)24-16-7-8-17(24)13-19(12-16)29(26,27)18-4-2-1-3-5-18/h1-6,9-11,16-17,19H,7-8,12-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YHPZZICBCMFQHY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CC(CC1N2C(=O)C3=CC4=C(S3)C=CC(=C4)F)S(=O)(=O)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20FNO3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

429.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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